

Eucarvone (C₁₀H₁₄O): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Eucarvone

Cat. No.: B1221054

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An in-depth exploration of the chemical properties, synthesis, biological activities, and experimental protocols associated with the monoterpenoid **eucarvone**.

Introduction

Eucarvone, a monoterpenoid ketone with the molecular formula C₁₀H₁₄O, is a naturally occurring compound found in the essential oils of various plants, including *Asarum europaeum* and certain *Eucalyptus* species. Characterized by its pleasant, camphor-like aroma, **eucarvone** has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive overview of **eucarvone**, focusing on its chemical and physical properties, spectroscopic profile, synthesis and extraction methodologies, and its potential therapeutic applications, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Eucarvone, systematically named 2,6,6-trimethylcyclohepta-2,4-dien-1-one, is a cyclic ketone and a structural isomer of carvone. Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C10H14O	
IUPAC Name	2,6,6-trimethylcyclohepta-2,4-dien-1-one	
CAS Number	503-93-5	
Molar Mass	150.22 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	226-227 °C at 760 mmHg	
Density	0.949 g/cm ³	
Solubility	Soluble in organic solvents; sparingly soluble in water	

Spectroscopic Analysis

The structural elucidation of **eucarvone** is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of **eucarvone** exhibits characteristic signals corresponding to its unique proton environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.0-6.5	m	2H	Vinylic protons
5.8-6.0	m	1H	Vinylic proton
2.3-2.5	m	2H	Allylic protons
1.8-2.0	s	3H	Methyl protons (C2)
1.1-1.3	s	6H	Gem-dimethyl protons (C6)

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~200	C=O (Ketone)
120-150	Vinylic carbons
~50	Quaternary carbon (C6)
20-40	Aliphatic carbons
~20	Methyl carbons

Infrared (IR) Spectroscopy

The IR spectrum of **eucarvone** displays characteristic absorption bands indicative of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (sp ³)
~1650	Strong	C=O stretch (conjugated ketone)
~1600	Medium	C=C stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **eucarvone** reveals a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the structurally similar carvone suggests that a retro-Diels-Alder reaction is a likely fragmentation pathway.

m/z	Relative Intensity	Proposed Fragment
150	[M] ⁺	Molecular ion
135	[M-CH ₃] ⁺	
107	[M-C ₃ H ₇] ⁺	
93	[M-C ₄ H ₇ O] ⁺	
82	[C ₅ H ₆ O] ⁺ (from retro-Diels-Alder)	

Synthesis and Extraction

Synthesis of Eucarvone

While several synthetic routes to **eucarvone** and its derivatives exist, a common laboratory-scale synthesis involves the rearrangement of carvone derivatives. A detailed experimental protocol for a related transformation is provided below as a representative example.

Experimental Protocol: Synthesis of a Carvone Derivative (Illustrative)

This protocol describes the synthesis of a carvone derivative, which can be a precursor or analogue to **eucarvone**, illustrating common synthetic methodologies in this chemical space.

- Epoxidation of Carvone: To a solution of (R)-(-)-carvone (1.5 g, 10 mmol) in methanol (20 mL) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (3.4 mL, 30 mmol) followed by a 6 M aqueous solution of sodium hydroxide (1.7 mL, 10.2 mmol).
- Stir the reaction mixture at 0 °C for 4 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
- Extract the mixture with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
- Rearrangement to **Eucarvone** Analogue: The crude epoxide is then subjected to acid-catalyzed rearrangement. Dissolve the crude epoxide in dichloromethane (50 mL) and add a catalytic amount of a Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$).
- Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired **eucarvone** analogue.

Extraction of Eucarvone from Plant Material

Eucarvone can be isolated from essential oils of plants like *Asarum europaeum*. A general protocol for the extraction of essential oils is provided.

Experimental Protocol: Hydrodistillation of Essential Oil

- Collect fresh or dried plant material (e.g., rhizomes of *Asarum europaeum*).
- Grind the plant material to a coarse powder.

- Place the powdered material in a round-bottom flask and add distilled water to cover the material.
- Set up a Clevenger-type apparatus for hydrodistillation.
- Heat the flask to boiling and continue the distillation for 3-4 hours, collecting the essential oil.
- Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.
- The resulting essential oil can be further analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify **eucarvone**.

Biological Activities and Mechanisms of Action

Eucarvone exhibits a wide array of pharmacological properties, making it a molecule of significant interest for drug development.

Antimicrobial and Antifungal Activity

Eucarvone has demonstrated efficacy against various pathogenic bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Organism	MIC (µg/mL)	Reference
Staphylococcus aureus	Data not specifically available for eucarvone. Related monoterpenes show activity in the range of 100-1000 µg/mL.	
Escherichia coli	Data not specifically available for eucarvone. Related monoterpenes show activity in the range of 200-2000 µg/mL.	
Candida albicans	Data not specifically available for eucarvone. Related monoterpenes show activity in the range of 50-500 µg/mL.	

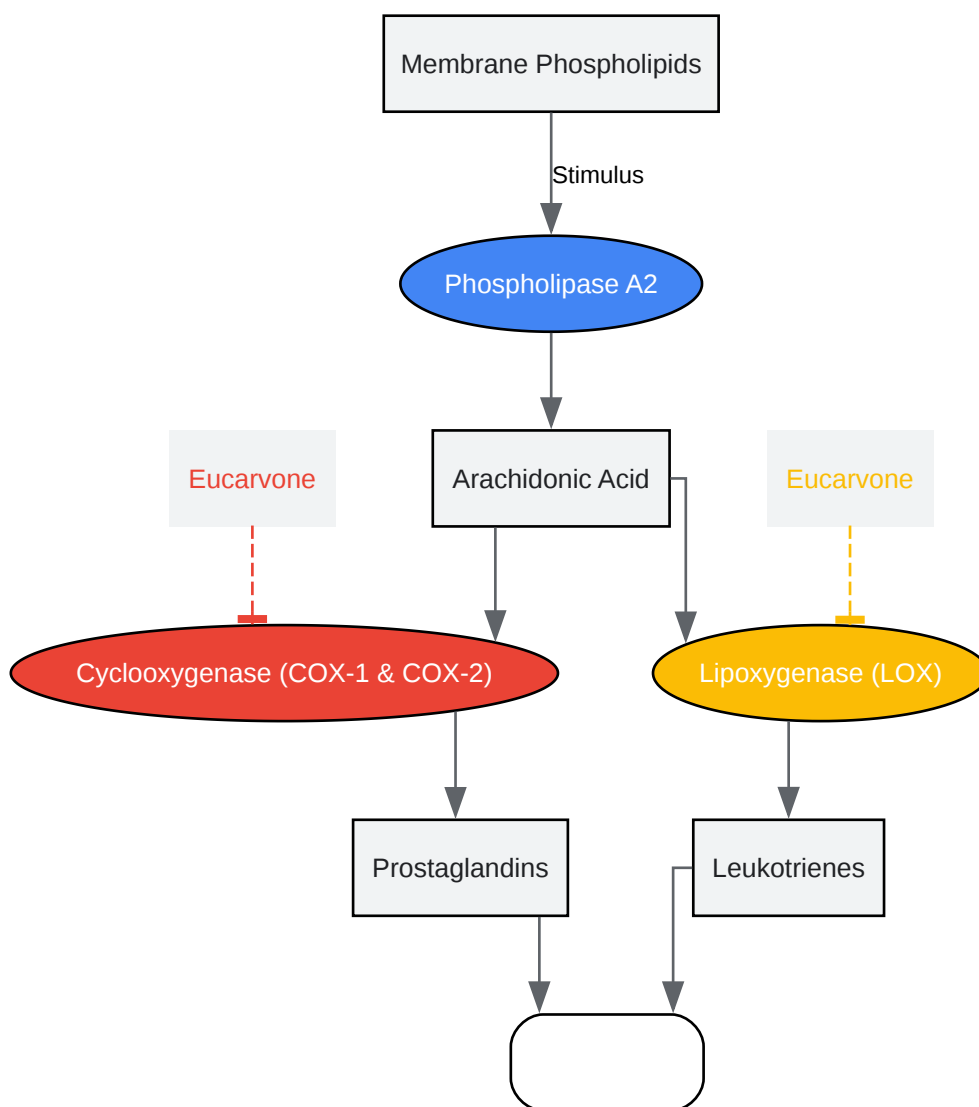
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

- Prepare a stock solution of **eucarvone** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the **eucarvone** stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (microorganism in broth without **eucarvone**) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
- The MIC is determined as the lowest concentration of **eucarvone** at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Eucarvone is reported to possess anti-inflammatory properties, likely through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are involved in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Signaling Pathway: Arachidonic Acid Cascade and Inflammation

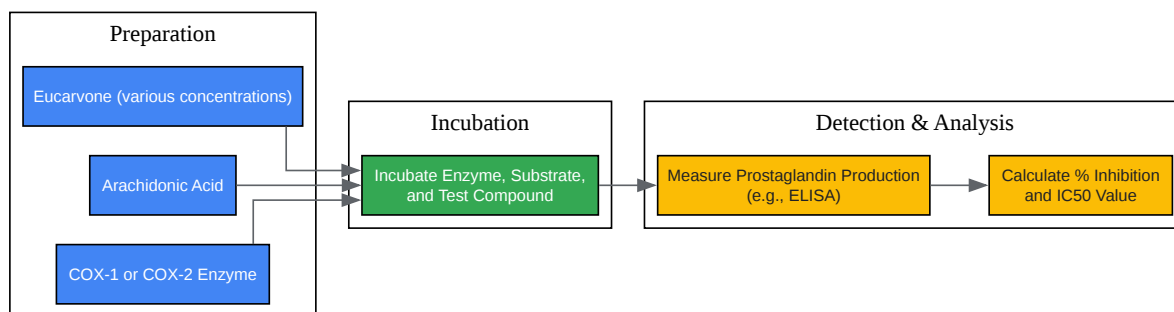


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Caption: **Eucarvone**'s anti-inflammatory mechanism involves the inhibition of COX and LOX enzymes.

While specific IC50 values for **eucarvone** are not readily available in the cited literature, related monoterpenes have shown inhibitory activity in the micromolar range. Further research is required to quantify the specific inhibitory potential of **eucarvone** on these enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay



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Caption: Workflow for determining the in vitro inhibitory activity of **eucarvone** on COX enzymes.

Antioxidant Activity

Eucarvone's antioxidant properties are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The antioxidant capacity can be evaluated using various in vitro assays.

Assay	IC50 (µg/mL)	Reference
DPPH Radical Scavenging	Data not specifically available for eucarvone.	
ABTS Radical Scavenging	Data not specifically available for eucarvone.	

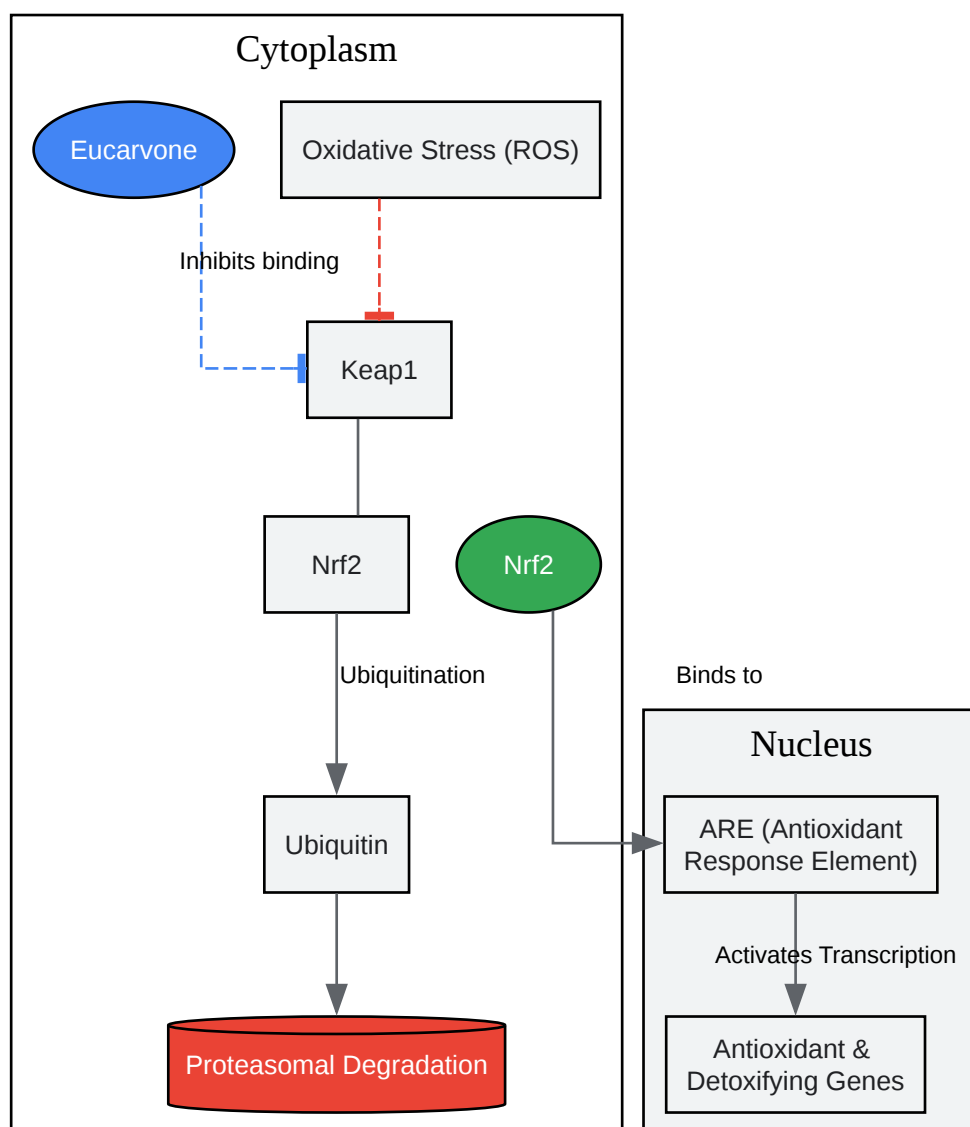
Experimental Protocol: DPPH Radical Scavenging Assay

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of **eucarvone** in methanol.

- In a 96-well plate, mix the **eucarvone** solutions with the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Signaling Pathway: Nrf2-ARE Antioxidant Response

Eucarvone may exert its antioxidant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.



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Caption: **Eucarvone** may activate the Nrf2-ARE pathway, leading to the expression of antioxidant genes.

Insecticidal Activity

Eucarvone has shown potential as a natural insecticide against various insect pests. Its efficacy is typically evaluated by determining the lethal concentration (LC₅₀), the concentration that causes 50% mortality in a test population.

Insect Species	LC50	Reference
Aedes aegypti (mosquito larvae)	Data not specifically available for eucarvone. Related monoterpenes show LC50 values in the range of 20-100 ppm.	
Tribolium castaneum (red flour beetle)	Data not specifically available for eucarvone.	

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

- Rear Aedes aegypti larvae to the late third or early fourth instar stage.
- Prepare a series of dilutions of **eucarvone** in a suitable solvent (e.g., ethanol) and then in water.
- In beakers or cups, expose groups of 20-25 larvae to 100 mL of each **eucarvone** concentration.
- A control group with the solvent and water but without **eucarvone** should be included.
- Record larval mortality after 24 and 48 hours of exposure.
- Calculate the LC50 value using probit analysis.

Conclusion

Eucarvone (C₁₀H₁₄O) is a versatile monoterpenoid with a promising profile of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties. This technical guide has provided a detailed overview of its chemical characteristics, spectroscopic data, synthesis, and experimental protocols for evaluating its biological effects. While further research is needed to fully elucidate its mechanisms of action and to obtain more extensive quantitative data, **eucarvone** represents a valuable lead compound for the development of new therapeutic agents and environmentally friendly pesticides. The

information compiled herein is intended to facilitate and inspire future research in this exciting area.

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